molecular formula C9H5BrN2 B1285452 5-Bromo-2-cyanobenzeneacetonitrile CAS No. 925672-88-4

5-Bromo-2-cyanobenzeneacetonitrile

Cat. No.: B1285452
CAS No.: 925672-88-4
M. Wt: 221.05 g/mol
InChI Key: ULEYEDQUDZWJBR-UHFFFAOYSA-N
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Description

5-Bromo-2-cyanobenzeneacetonitrile: is an organic compound with the molecular formula C9H5BrN2 . It is a derivative of benzonitrile, featuring a bromine atom and a cyanomethyl group attached to the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyanobenzeneacetonitrile typically involves the bromination of 2-cyanobenzeneacetonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyanobenzeneacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-cyanobenzeneacetonitrile is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is used in the development of potential drug candidates. It serves as a precursor for the synthesis of molecules with biological activity, including antiviral and anticancer agents.

Industry: The compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity makes it valuable in the synthesis of complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyanobenzeneacetonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets. For example, derivatives of this compound may inhibit enzymes or bind to receptors, modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

  • 2-Bromo-5-cyanobenzeneacetonitrile
  • 4-Bromo-2-cyanobenzeneacetonitrile
  • 3-Bromo-2-cyanobenzeneacetonitrile

Comparison: 5-Bromo-2-cyanobenzeneacetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it suitable for specific synthetic and research purposes .

Properties

IUPAC Name

4-bromo-2-(cyanomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEYEDQUDZWJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581544
Record name 4-Bromo-2-(cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925672-88-4
Record name 4-Bromo-2-(cyanomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (47.2 g, 1.18 mol) was suspended in 320 mL DMSO and cooled to 0° C. in an ice-water bath. The mixture became viscous as the DMSO began to freeze. Methyl cyanoacetate (104 mL, 1.18 mol) was added slowly causing a slight temperature increase and thus a more easily stirrable solution. The mixture was stirred for 30 minutes at room temperature. 4-Bromo-2-fluorobenzonitrile (118 g, 590 mmol) (commercially available from Acros Organics (Order Number 29049)) was added via cannula as a solution in 500 mL DMSO. The mixture was heated to an internal temperature of 90° C. The mixture was cooled and allowed to stand overnight. 1.2 L of water was added to the reaction mixture. The mixture was heated to an internal temperature of 104° C. over 3 hours. 2.3 L of water was added and the mixture was heated at reflux 16 hours. The mixture was cooled to 5° C. and 700 mL of 0.2N HCl was added. The mixture was allowed to stir at 5° C. for 30 minutes. The resulting precipitate was filtered, washed with water, and dried to provide the product (102 g, 78%). LCMS (API-ES) m/z: 223, 221 (M+H+).
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step Two
Quantity
118 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
700 mL
Type
reactant
Reaction Step Four
Name
Quantity
320 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
2.3 L
Type
solvent
Reaction Step Seven
Name
Quantity
1.2 L
Type
solvent
Reaction Step Eight
Yield
78%

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